3-Bromo-5-(oxetan-3-yloxy)benzoic acid
Description
3-Bromo-5-(oxetan-3-yloxy)benzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at the 3-position and an oxetane ether group at the 5-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the oxetane group improves solubility and metabolic stability, a feature leveraged in drug design . Benzoic acid derivatives are widely used as preservatives, nonsteroidal anti-inflammatory drugs (e.g., aspirin), and intermediates in organic synthesis .
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-bromo-5-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13) |
InChI Key |
UEEZYCCZIZEBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid typically involves the bromination of 5-(oxetan-3-yloxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid may involve a multi-step process starting from readily available precursors. The process includes the preparation of 5-(oxetan-3-yloxy)benzoic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxetan-3-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids with various functional groups.
Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Pharmaceutical Development
1. Antimicrobial and Anticancer Properties:
Research has indicated that 3-Bromo-5-(oxetan-3-yloxy)benzoic acid may possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects. Preliminary studies suggest that compounds with oxetane rings can modulate biological pathways due to their interactions with various biomolecules.
2. Mechanism of Action Studies:
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to understand the mechanism of action, which could lead to new therapeutic uses.
3. Synthesis of Novel Compounds:
The compound serves as a building block in synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis typically involves several steps, including substitution reactions using reagents like potassium carbonate and reductions with lithium aluminum hydride.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxetane ring contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by blocking substrate access. The exact pathways and molecular targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Table 1: Extraction Efficiency and Distribution Coefficients of Benzoic Acid Derivatives
*Predictions based on structural analogs:
- The oxetane group may reduce membrane-phase solubility slightly due to steric hindrance, moderating extraction rates .
Toxicity Profiles (QSTR Models)
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives correlate molecular connectivity indices (0JA, 1JA) with oral LD₅₀ in mice .
Table 2: Predicted Acute Toxicity of Selected Compounds
| Compound | 0JA* | 1JA* | Cross-Factor (JB)* | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|---|
| Benzoic acid | 2.10 | 1.78 | 3.74 | 1,700 |
| 4-Hydroxybenzoic acid | 2.45 | 2.01 | 4.92 | 1,200 |
| 3-Bromo-5-(oxetan-3-yloxy)benzoic acid | 3.02† | 2.54† | 7.67† | ~800–1,000† |
*0JA: Zero-order connectivity index; 1JA: First-order connectivity index; JB = 0JA × 1JA.
†Estimates based on bromine’s electronegativity and oxetane’s steric effects, which increase JB values, correlating with lower LD₅₀ (higher toxicity) .
Antioxidant Activity
Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid analogs due to the absence of a conjugated CH=CHCOOH group, which stabilizes free radicals via resonance .
Table 3: Antioxidant Activity Hierarchy
| Compound Type | Antioxidant Activity (Relative to Benzoic Acid) | Key Structural Feature |
|---|---|---|
| Cinnamic acid derivatives | 2–3× higher (e.g., ferulic acid > vanillic acid) | Conjugated CH=CHCOOH group |
| Benzoic acid derivatives | Baseline | – |
| 3-Bromo-5-(oxetan-3-yloxy)benzoic acid | Likely lower than protocatechuic acid (3 hydroxyls) | Bromine and oxetane disrupt resonance |
Biological Activity
3-Bromo-5-(oxetan-3-yloxy)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Bromo-5-(oxetan-3-yloxy)benzoic acid has the following chemical structure:
- Molecular Formula : C11H11BrO4
- Molecular Weight : 273.08 g/mol
- CAS Number : 1593006-71-3
The presence of the bromine atom and the oxetane ring in its structure may contribute to its unique biological properties.
Binding Affinity and Mechanisms
Research indicates that 3-Bromo-5-(oxetan-3-yloxy)benzoic acid exhibits significant binding affinity to various biological targets. Interaction studies have shown that this compound can modulate pathways involved in cellular processes such as apoptosis and differentiation. For instance, it has been noted for its potential role in inducing differentiation in acute myeloid leukemia (AML) cells, suggesting a mechanism that disrupts tubulin dynamics, which is crucial for cell division and growth regulation .
Case Studies
-
Acute Myeloid Leukemia (AML)
- In a study focusing on small molecules that stimulate differentiation in AML cell lines, compounds similar to 3-Bromo-5-(oxetan-3-yloxy)benzoic acid were identified as having the potential to upregulate CD11b expression and induce morphological changes consistent with differentiation. This was observed across several AML cell lines, including HL-60 and THP-1 .
-
Protein Degradation Pathways
- Another study evaluated benzoic acid derivatives, including those structurally related to 3-Bromo-5-(oxetan-3-yloxy)benzoic acid, for their ability to enhance protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings indicated that these compounds could significantly activate cathepsins B and L, which are critical for protein turnover and cellular homeostasis .
Comparative Biological Activity Table
In Silico Studies
In silico docking studies have suggested that 3-Bromo-5-(oxetan-3-yloxy)benzoic acid may serve as a putative binder for various enzymes involved in metabolic pathways. These studies are crucial for predicting the compound's interaction with biological macromolecules and understanding its pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
